5-Chloro-6-diethylaminonicotinic acid ethyl ester
Overview
Description
Synthesis Analysis
The synthesis of esters, in general, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .Chemical Reactions Analysis
Esters, including 5-Chloro-6-diethylaminonicotinic acid ethyl ester, can undergo several types of reactions. They can undergo hydrolysis to form carboxylic acids, alcoholysis to form different esters, and aminolysis to form amides . The specific reactions that this compound undergoes are not mentioned in the search results.Scientific Research Applications
Synthesis and Antimicrobial Activities
5-Chloro-6-diethylaminonicotinic acid ethyl ester has been involved in the synthesis of various organic compounds with potential antimicrobial properties. For instance, a series of pyrimidinones, oxazinones, and their derivatives were synthesized for antimicrobial use starting from similar compounds, indicating the potential of this compound in this field. The compounds showed good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Biosynthesis of Chiral Drugs
The compound has also been cited in the context of the biosynthesis of chiral drugs. Specifically, the ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of enantiopure intermediates for the production of chiral drugs like statins, involves compounds structurally related to this compound. The asymmetric reduction of related esters by biocatalysis is noteworthy for its high yield and enantioselectivity, suggesting a role for this compound in the production of chiral drugs (Ye et al., 2011).
Synthesis of Organic Intermediates
This compound is relevant in the synthesis of important organic intermediates used in dyes, medicines, and pesticides. For instance, the synthesis of diethyl 5-ethyl-2,3-pyridinedicarboxylate, an important intermediate in these fields, involves compounds structurally similar to this compound. The demand for such intermediates, especially in the context of efficient herbicides, underscores the importance of this compound in the chemical industry (Hunsheng & Heng, 2014).
Mechanism of Action
Target of Action
Like many esters, it may interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Esters are known to undergo hydrolysis, a reaction that breaks them down into their constituent alcohol and carboxylic acid . This reaction can occur under both acidic and basic conditions .
Biochemical Pathways
The products of hydrolysis, namely the alcohol and carboxylic acid, can participate in numerous biochemical reactions, potentially affecting pathways such as fatty acid metabolism, carbohydrate metabolism, and others .
Pharmacokinetics
Like other esters, it is likely to be absorbed and distributed throughout the body, metabolized primarily through hydrolysis, and excreted via the kidneys .
Result of Action
The hydrolysis of this ester would result in the production of an alcohol and a carboxylic acid, which could have various effects depending on their specific structures and the cells they interact with .
Action Environment
The action, efficacy, and stability of 5-Chloro-6-diethylaminonicotinic acid ethyl ester can be influenced by various environmental factors. These may include the pH of the environment, the presence of specific enzymes, and the temperature, among others . .
Biochemical Analysis
Biochemical Properties
5-Chloro-6-diethylaminonicotinic acid ethyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylester lipase (CEL), an enzyme involved in the metabolism of fatty acid ethyl esters . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact mitochondrial function and induce cellular necrosis in certain cell types . These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit carboxylester lipase, which plays a role in the metabolism of fatty acid ethyl esters . This inhibition can lead to changes in gene expression and cellular metabolism, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular necrosis and mitochondrial dysfunction . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as carboxylester lipase, which plays a role in the metabolism of fatty acid ethyl esters . These interactions can lead to changes in metabolic flux and metabolite levels, highlighting the compound’s potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . These factors are crucial for determining the compound’s bioavailability and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 5-chloro-6-(diethylamino)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-4-15(5-2)11-10(13)7-9(8-14-11)12(16)17-6-3/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDHCPLVFJNUKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=N1)C(=O)OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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